Cas no 2380-94-1 (4-Hydroxyindole)

4-Hydroxyindole 化学的及び物理的性質
名前と識別子
-
- 1H-Indol-4-ol
- 4-Hydroxylndole
- 1H-INDOLE-4-OL
- 4-HYDROXY-1H-INDOLE
- 4-INDOLOL
- INDOL-4-OL
- 4-Hydroxy Indole (4-Indolol)
- 4-Hydroxxyindole
- 4-Hydroxyindole
- 4- HYDROXYCARBAZOLE
- 4-hydroxy-indole
- 4-hydroxy indole
- 1W4VD9085V
- hydroxyindoles
- PubChem7262
- DSSTox_RID_97370
- DSSTox_CID_31485
- DSSTox_GSID_57696
- KSC204E1F
- BDBM21978
- 4-hydroxyindole;4-HYDROXYINDOLE
- BCP27
-
- MDL: MFCD00005667
- インチ: 1S/C8H7NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-5,9-10H
- InChIKey: NLMQHXUGJIAKTH-UHFFFAOYSA-N
- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C2=C1C([H])=C([H])N2[H]
- BRN: 114905
計算された属性
- せいみつぶんしりょう: 133.05300
- どういたいしつりょう: 133.053
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36
- 疎水性パラメータ計算基準値(XlogP): 2.4
- ぶんしりょう: 133.15
- ひょうめんでんか: 0
- 互変異性体の数: 11
じっけんとくせい
- 色と性状: 白色から黄色固体
- 密度みつど: 1.1475 (rough estimate)
- ゆうかいてん: 97.0 to 100.0 deg-C
- ふってん: 343.2℃ at 760 mmHg
- フラッシュポイント: 161.4℃
- 屈折率: 1.5260 (estimate)
- すいようせい: びようようせい
- PSA: 36.02000
- LogP: 1.87350
- ようかいせい: 水に微溶解する
- かんど: Air Sensitive
4-Hydroxyindole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
-
危険物標識:
- ちょぞうじょうけん:Store long-term at -20°C
- リスク用語:R36/37/38
- 危険レベル:IRRITANT, KEEP COLD
- セキュリティ用語:S26;S37/39
4-Hydroxyindole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Hydroxyindole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1043782-100g |
4-Hydroxyindole |
2380-94-1 | 98% | 100g |
$505 | 2023-09-02 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0582-25G |
4-Hydroxyindole |
2380-94-1 | >99.0%(GC) | 25g |
¥1015.00 | 2024-04-15 | |
eNovation Chemicals LLC | K04006-100g |
4-Hydroxyindole |
2380-94-1 | 97% | 100g |
$980 | 2024-06-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H25280-5g |
4-Hydroxy-1H-indole |
2380-94-1 | 98% | 5g |
¥151.0 | 2023-09-07 | |
eNovation Chemicals LLC | Y0997571-1kg |
4-Hydroxyindole |
2380-94-1 | 95% | 1kg |
$4800 | 2024-08-02 | |
TRC | H943515-500mg |
4-Hydroxyindole |
2380-94-1 | 500mg |
$ 63.00 | 2023-09-07 | ||
BAI LING WEI Technology Co., Ltd. | 100997-250MG |
4-Hydroxyindole, 98% |
2380-94-1 | 98% | 250MG |
¥ 46 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H25281-20mg |
4-Hydroxy-1H-indole |
2380-94-1 | ,HPLC≥98% | 20mg |
¥118.0 | 2023-09-07 | |
Enamine | EN300-91732-100.0g |
1H-indol-4-ol |
2380-94-1 | 95.0% | 100.0g |
$801.0 | 2025-02-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H25280-250mg |
4-Hydroxy-1H-indole |
2380-94-1 | 98% | 250mg |
¥26.0 | 2023-09-07 |
4-Hydroxyindole サプライヤー
4-Hydroxyindole 関連文献
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Xin-Mou Lu,Zhong-Jian Cai,Jian Li,Shun-Yi Wang,Shun-Jun Ji RSC Adv. 2015 5 51501
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Sudipta Pathak,Doyel Das,Ashis Kundu,Subhendu Maity,Nikhil Guchhait,Animesh Pramanik RSC Adv. 2015 5 17308
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Longfei Zhang,Li Yang,Yewei Xu,Guanjun Chang RSC Adv. 2019 9 29772
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Kang Duan,Hongjin Shi,Lin-Xuan Wang,Shuai-Shuai Li,Lubin Xu,Jian Xiao Org. Chem. Front. 2020 7 2511
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Kui Lu,Zhijie Deng,Ming Li,Tianjiao Li,Xia Zhao Org. Biomol. Chem. 2017 15 1254
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Congde Huo,Cheng Wang,Mingxia Wu,Xiaodong Jia,Xicun Wang,Yong Yuan,Haisheng Xie Org. Biomol. Chem. 2014 12 3123
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Peng Yang,Li Yang,Yan Wang,Lixian Song,Junxiao Yang,Guanjun Chang J. Mater. Chem. A 2019 7 531
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Hang Yan,Shi-Kun Jia,Yu-Huan Geng,Jiao-Jiao Han,Yuan-Zhao Hua,Min-Can Wang Chem. Commun. 2021 57 9854
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Thomas A. A. Oliver,Graeme A. King,Michael N. R. Ashfold Phys. Chem. Chem. Phys. 2011 13 14646
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10. Synthesis of pyrido[2,3-b]indoles and pyrimidoindoles via Pd-catalyzed amidation and cyclizationArepalli Sateesh Kumar,P. V. Amulya Rao,Rajagopal Nagarajan Org. Biomol. Chem. 2012 10 5084
4-Hydroxyindoleに関する追加情報
Recent Advances in the Study of 4-Hydroxyindole (CAS: 2380-94-1) and Its Applications in Chemical Biology and Medicine
4-Hydroxyindole (CAS: 2380-94-1) is a heterocyclic organic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. As a key intermediate in the synthesis of various bioactive molecules, 4-Hydroxyindole has been extensively studied for its potential in drug discovery, particularly in the development of novel therapeutics targeting neurological disorders, cancer, and inflammatory diseases. This research brief aims to provide an overview of the latest advancements in the study of 4-Hydroxyindole, focusing on its chemical properties, biological activities, and emerging applications in medicine.
Recent studies have highlighted the role of 4-Hydroxyindole as a precursor in the synthesis of indole alkaloids, which are known for their diverse pharmacological properties. For instance, researchers have successfully utilized 4-Hydroxyindole to develop potent inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. These findings underscore the compound's potential as a scaffold for designing next-generation neuroprotective agents. Additionally, 4-Hydroxyindole derivatives have shown promising anticancer activity by modulating key signaling pathways involved in tumor proliferation and apoptosis.
In the realm of chemical biology, 4-Hydroxyindole has been employed as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular systems. Its unique photophysical properties enable real-time monitoring of oxidative stress, a critical factor in the pathogenesis of various diseases. Recent work has demonstrated the efficacy of 4-Hydroxyindole-based probes in identifying ROS fluctuations in cancer cells, providing valuable insights into the mechanisms of chemoresistance and potential therapeutic targets.
From a synthetic chemistry perspective, advancements in the catalytic functionalization of 4-Hydroxyindole have expanded its utility in medicinal chemistry. Novel methodologies, such as transition-metal-catalyzed C-H activation, have enabled the efficient construction of complex indole derivatives with enhanced bioactivity. These innovations have paved the way for the development of more selective and potent drug candidates, reducing the need for multi-step synthetic routes and improving overall yields.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of 4-Hydroxyindole-derived compounds. Current research is focused on addressing issues related to bioavailability, metabolic stability, and off-target effects. Collaborative efforts between chemists, biologists, and clinicians are essential to translating these discoveries into clinically viable therapeutics.
In conclusion, 4-Hydroxyindole (CAS: 2380-94-1) continues to be a molecule of great interest in chemical biology and pharmaceutical research. Its multifaceted applications, ranging from drug discovery to diagnostic tools, highlight its significance in advancing biomedical science. Future studies should aim to further elucidate its mechanisms of action and explore its potential in combination therapies, ultimately contributing to the development of innovative treatments for complex diseases.

